molecular formula C23H28N4O3S B15153364 2-methoxy-3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide

2-methoxy-3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B15153364
M. Wt: 440.6 g/mol
InChI Key: SSYRIOVGCATCLR-UHFFFAOYSA-N
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Description

2-methoxy-3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound with a molecular formula of C23H28N4O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps. One common method includes the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-(4-propanoylpiperazin-1-yl)aniline to form the desired benzamide derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-3-methylbenzoic acid
  • 4-(4-propanoylpiperazin-1-yl)aniline
  • N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide

Uniqueness

2-methoxy-3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of methoxy, methyl, and piperazinyl groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H28N4O3S

Molecular Weight

440.6 g/mol

IUPAC Name

2-methoxy-3-methyl-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C23H28N4O3S/c1-4-20(28)27-14-12-26(13-15-27)18-10-8-17(9-11-18)24-23(31)25-22(29)19-7-5-6-16(2)21(19)30-3/h5-11H,4,12-15H2,1-3H3,(H2,24,25,29,31)

InChI Key

SSYRIOVGCATCLR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC(=C3OC)C

Origin of Product

United States

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